4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and trifluoromethyl groups, as well as a methylpiperidinyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with substituted anilines under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of phosphorus oxychloride (POCl3) as a dehydrating agent and dimethylformamide (DMF) as a solvent has been reported in similar syntheses .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd-C, sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Researchers use this compound to investigate cellular pathways and molecular mechanisms, particularly those involving kinase inhibition and signal transduction.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-(4-methylpiperidin-1-yl)methyl)phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine and 4-methylpiperidin-1-yl-1,3,5-triazine
Uniqueness
What sets 4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C25H23F3N4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H23F3N4/c1-17-10-12-31(13-11-17)23-22-21(18-6-3-2-4-7-18)15-32(24(22)30-16-29-23)20-9-5-8-19(14-20)25(26,27)28/h2-9,14-17H,10-13H2,1H3 |
InChI Key |
JYQRDNMMCOEFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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